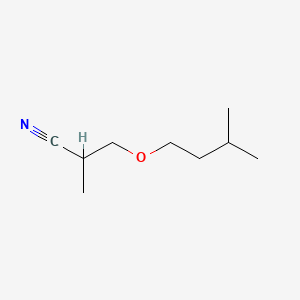
2-Methyl-3-(3-methylbutoxy)propanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-3-(3-methylbutoxy)propanenitrile is an organic compound with the molecular formula C₈H₁₅NO. It is a nitrile derivative, characterized by the presence of a nitrile group (-CN) attached to a carbon chain. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-(3-methylbutoxy)propanenitrile can be achieved through several methods:
From Halogenoalkanes: The halogenoalkane is heated under reflux with a solution of sodium or potassium cyanide in ethanol. The halogen is replaced by a -CN group, producing the nitrile.
From Amides: Nitriles can be made by dehydrating amides. This is done by heating a solid mixture of the amide and phosphorus (V) oxide, which removes water from the amide group, leaving a nitrile group.
From Aldehydes and Ketones: Aldehydes and ketones undergo an addition reaction with hydrogen cyanide, producing hydroxynitriles.
Industrial Production Methods
Industrial production of this compound often involves the ammoxidation of alcohols or aldehydes. This process involves the reaction of the alcohol or aldehyde with ammonia and oxygen, producing the nitrile along with water as a byproduct.
化学反応の分析
Types of Reactions
2-Methyl-3-(3-methylbutoxy)propanenitrile undergoes various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to produce carboxylic acids.
Reduction: The nitrile group can be reduced to produce primary amines.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, where the -CN group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and hydrogen gas with a metal catalyst.
Substitution: Common nucleophiles include hydroxide ions and amines.
Major Products
Oxidation: Produces carboxylic acids.
Reduction: Produces primary amines.
Substitution: Produces various substituted nitriles depending on the nucleophile used.
科学的研究の応用
2-Methyl-3-(3-methylbutoxy)propanenitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of more complex nitrile-containing compounds.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential use in pharmaceuticals, particularly as a precursor to active pharmaceutical ingredients.
作用機序
The mechanism of action of 2-Methyl-3-(3-methylbutoxy)propanenitrile involves its interaction with various molecular targets and pathways. The nitrile group can participate in nucleophilic addition reactions, where it acts as an electrophile, attracting nucleophiles to form new bonds. This reactivity is crucial in its role as a building block in organic synthesis .
類似化合物との比較
Similar Compounds
Acetonitrile: A simple nitrile with the formula CH₃CN, commonly used as a solvent in organic synthesis.
Butyronitrile: An aliphatic nitrile with the formula CH₃CH₂CH₂CN, used in the synthesis of pharmaceuticals and other chemicals.
Uniqueness
2-Methyl-3-(3-methylbutoxy)propanenitrile is unique due to its branched structure and the presence of an ether group (-O-). This structure imparts different physical and chemical properties compared to simpler nitriles, making it valuable in specific synthetic applications .
特性
CAS番号 |
157140-89-1 |
|---|---|
分子式 |
C9H17NO |
分子量 |
155.24 g/mol |
IUPAC名 |
2-methyl-3-(3-methylbutoxy)propanenitrile |
InChI |
InChI=1S/C9H17NO/c1-8(2)4-5-11-7-9(3)6-10/h8-9H,4-5,7H2,1-3H3 |
InChIキー |
HNEXSAPRDJXAPC-UHFFFAOYSA-N |
正規SMILES |
CC(C)CCOCC(C)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


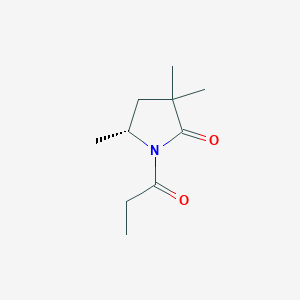

![4-[[Anilino-(4-carbonochloridoylanilino)phosphoryl]amino]benzoyl chloride](/img/structure/B14269985.png)
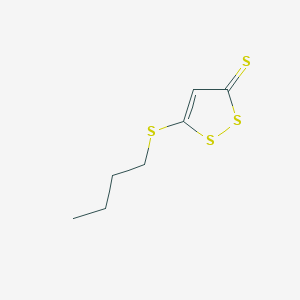
![2-[(Undecyloxy)methyl]-1,4,7,10,13,16-hexaoxacyclooctadecane](/img/structure/B14269990.png)
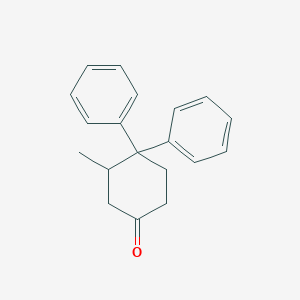
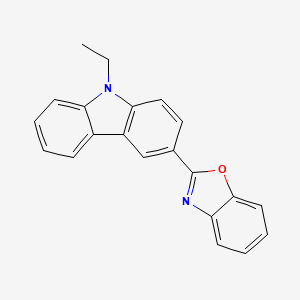
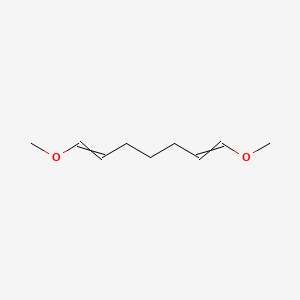
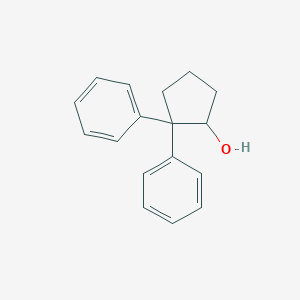
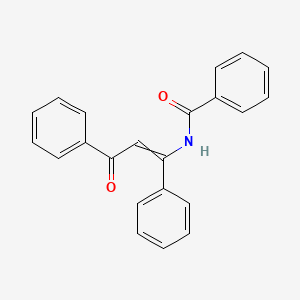
![N-[(Benzylideneamino)methyl]-N-methylaniline](/img/structure/B14270030.png)
![[(4-Acetyl-3-hydroxyphenyl)methylidene]propanedinitrile](/img/structure/B14270040.png)


